molecular formula C6H3ClIN3 B6337026 8-Chloro-1-iodoimidazo[1,5-a]pyrazine CAS No. 1211591-21-7

8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Cat. No. B6337026
CAS RN: 1211591-21-7
M. Wt: 279.46 g/mol
InChI Key: IRJAAQWXXBTIPY-UHFFFAOYSA-N
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Description

8-Chloro-1-iodoimidazo[1,5-a]pyrazine is a chemical compound with the CAS Number: 1211591-21-7 . It has a molecular weight of 279.47 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.47 . The storage temperature is room temperature .

Scientific Research Applications

Development and Industrial Applications

A critical application of imidazo[1,5-a]pyrazine derivatives involves the development of industrial processes. The Groebke–Blackburn–Bienaymé multicomponent reaction facilitates the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, showcasing the utility of related scaffolds in drug discovery and chemical synthesis. This process has been scaled up to achieve high yield and purity, demonstrating the scaffold's importance in pharmaceutical production and chemical research (Baenziger, Durantie, & Mathes, 2017).

Synthesis and Biological Activity

The synthesis of novel compounds utilizing imidazo[1,5-a]pyrazine scaffolds has been explored extensively. For example, N-arylimidazo[1,2-a]pyrazine-2-carboxamides exhibit promising antimicrobial activity, highlighting the potential of these compounds in developing new antibacterial agents (Jyothi & Madhavi, 2019). Such studies contribute to the ongoing search for novel therapeutic agents.

Chemical Synthesis and Optimization

The optimization of reaction conditions for the synthesis of related compounds, such as 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been reported. This involves a detailed examination of solvents and bases to achieve optimal yields, underlining the scaffold's versatility in chemical synthesis and the importance of methodological advancements in enhancing the efficiency of compound production (Teng Da-wei, 2012).

Heterocyclic Synthesis

In heterocyclic chemistry, imidazo[1,5-a]pyrazines serve as precursors for a wide range of novel heterocyclic compounds with various potential applications. The synthesis of azolo[1,5-α]pyrimidines and related derivatives from imidazo[1,5-a]pyrazines showcases the structural diversity achievable through the manipulation of this scaffold, contributing to the discovery of compounds with potential pharmacological activities (Al-Afaleq, 2000).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine can be found online . It is always important to handle chemical compounds safely and in accordance with the provided safety information.

properties

IUPAC Name

8-chloro-1-iodoimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJAAQWXXBTIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=C2C(=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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